5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol
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Overview
Description
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol is a chemical compound with the molecular formula C14H15ClN2O and a molecular weight of 262.74. This compound is known for its unique structure, which includes a quinoline core substituted with a chloro group at the 5-position and a pyrrolidin-1-ylmethyl group at the 7-position. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol typically involves the reaction of 5-chloro-8-hydroxyquinoline with pyrrolidine in the presence of a suitable base. The reaction conditions often include heating the mixture to facilitate the substitution reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of different quinoline-based compounds.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols
Scientific Research Applications
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol involves its interaction with specific molecular targets and pathways. The chloro and pyrrolidin-1-ylmethyl groups play a crucial role in its binding affinity and activity. The exact molecular targets and pathways are still under investigation, but it is believed to interact with enzymes and receptors involved in cellular processes .
Comparison with Similar Compounds
5-Chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol can be compared with other similar compounds, such as:
5-(Pyrrolidin-1-ylmethyl)quinolin-8-ol: Lacks the chloro group, which may affect its chemical reactivity and biological activity.
5-(Morpholin-4-ylmethyl)quinolin-8-ol: Contains a morpholine group instead of a pyrrolidine group, leading to different chemical and biological properties.
5,6,7,8-Tetrahydroquinolin-8-ol: Lacks the chloro and pyrrolidin-1-ylmethyl groups, resulting in different reactivity and applications.
Properties
IUPAC Name |
5-chloro-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c15-12-8-10(9-17-6-1-2-7-17)14(18)13-11(12)4-3-5-16-13/h3-5,8,18H,1-2,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDPPAFUSURGOAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=C3C=CC=NC3=C2O)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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